1-(4-bromopyridin-2-yl)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromopyridin-2-yl)piperidin-4-one is a heterocyclic organic compound that features a piperidinone ring substituted with a bromopyridinyl group.
Preparation Methods
The synthesis of 1-(4-bromopyridin-2-yl)piperidin-4-one typically involves the reaction of 4-bromopyridine with piperidin-4-one under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for scale, yield, and cost-effectiveness. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
1-(4-bromopyridin-2-yl)piperidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The piperidinone ring can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures, which are valuable in drug discovery.
Scientific Research Applications
1-(4-bromopyridin-2-yl)piperidin-4-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including natural products and synthetic drugs.
Material Science: It is utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(4-bromopyridin-2-yl)piperidin-4-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific structure of the derivative and its intended application .
Comparison with Similar Compounds
1-(4-bromopyridin-2-yl)piperidin-4-one can be compared with other piperidinone and pyridine derivatives:
1-(6-bromopyridin-2-yl)piperidin-4-one: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.
4-(piperidin-1-yl)pyridine:
Piperidine derivatives: A broad class of compounds with diverse biological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
CAS No. |
1057282-67-3 |
---|---|
Molecular Formula |
C10H11BrN2O |
Molecular Weight |
255.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.